molecular formula C14H19F2N3O B13722621 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide

Cat. No.: B13722621
M. Wt: 283.32 g/mol
InChI Key: IDEYFVXTIBPRQH-UHFFFAOYSA-N
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Description

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a difluoropiperidinyl moiety, and a dimethylbenzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The difluoropiperidine ring is synthesized through a series of reactions involving fluorination and cyclization.

    Amination: Introduction of the amino group at the desired position on the benzene ring.

    Coupling Reaction: The difluoropiperidine moiety is coupled with the aminobenzamide through a nucleophilic substitution reaction.

    Dimethylation: The final step involves the dimethylation of the benzamide group to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoropiperidinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide
  • Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate

Uniqueness

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19F2N3O

Molecular Weight

283.32 g/mol

IUPAC Name

3-amino-4-(4,4-difluoropiperidin-1-yl)-N,N-dimethylbenzamide

InChI

InChI=1S/C14H19F2N3O/c1-18(2)13(20)10-3-4-12(11(17)9-10)19-7-5-14(15,16)6-8-19/h3-4,9H,5-8,17H2,1-2H3

InChI Key

IDEYFVXTIBPRQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N

Origin of Product

United States

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